molecular formula C8H14N2O2S B286046 ethyl 2-tetrahydro-4H-thiopyran-4-ylidenehydrazinecarboxylate

ethyl 2-tetrahydro-4H-thiopyran-4-ylidenehydrazinecarboxylate

Cat. No. B286046
M. Wt: 202.28 g/mol
InChI Key: YEIIRTZMHYFONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-tetrahydro-4H-thiopyran-4-ylidenehydrazinecarboxylate is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a sulfur and nitrogen atom in its ring structure.

Mechanism of Action

The mechanism of action of ethyl 2-tetrahydro-4H-thiopyran-4-ylidenehydrazinecarboxylate is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of certain oncogenes. It is also believed to exert its antimicrobial activity by disrupting the cell membrane and inhibiting the synthesis of nucleic acids and proteins.
Biochemical and Physiological Effects:
Ethyl 2-tetrahydro-4H-thiopyran-4-ylidenehydrazinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins. Moreover, it has been shown to have a low toxicity profile and does not cause significant adverse effects in animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 2-tetrahydro-4H-thiopyran-4-ylidenehydrazinecarboxylate is its versatility in various fields of science. It can be used as an anticancer, antimicrobial, and corrosion inhibitor agent. Moreover, it has a low toxicity profile and does not cause significant adverse effects in animals. However, one of the limitations of ethyl 2-tetrahydro-4H-thiopyran-4-ylidenehydrazinecarboxylate is its complex synthesis method, which may limit its widespread use in research laboratories.

Future Directions

There are several future directions for the research on ethyl 2-tetrahydro-4H-thiopyran-4-ylidenehydrazinecarboxylate. One of the directions is to investigate its potential use as a drug delivery system due to its ability to penetrate the cell membrane. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Moreover, further studies are needed to determine its efficacy and safety in humans.

Synthesis Methods

The synthesis of ethyl 2-tetrahydro-4H-thiopyran-4-ylidenehydrazinecarboxylate can be achieved through a multistep reaction process. The first step involves the reaction of ethyl acetoacetate with thiosemicarbazide to form ethyl 2-amino-4H-thiopyran-4-carboxylate. This intermediate is then treated with ethyl chloroformate to form ethyl 2-chloro-4H-thiopyran-4-carboxylate. Finally, the reaction of ethyl 2-chloro-4H-thiopyran-4-carboxylate with hydrazine hydrate yields ethyl 2-tetrahydro-4H-thiopyran-4-ylidenehydrazinecarboxylate.

Scientific Research Applications

Ethyl 2-tetrahydro-4H-thiopyran-4-ylidenehydrazinecarboxylate has been studied for its potential applications in various fields of science. It has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi. Moreover, it has been investigated for its potential use as a corrosion inhibitor due to its ability to prevent the degradation of metals.

properties

Molecular Formula

C8H14N2O2S

Molecular Weight

202.28 g/mol

IUPAC Name

ethyl N-(thian-4-ylideneamino)carbamate

InChI

InChI=1S/C8H14N2O2S/c1-2-12-8(11)10-9-7-3-5-13-6-4-7/h2-6H2,1H3,(H,10,11)

InChI Key

YEIIRTZMHYFONC-UHFFFAOYSA-N

SMILES

CCOC(=O)NN=C1CCSCC1

Canonical SMILES

CCOC(=O)NN=C1CCSCC1

Origin of Product

United States

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